6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane
Overview
Description
6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane is a boronic ester compound with the molecular formula C14H22BNO2 and a molecular weight of 247.14 g/mol . This compound is known for its unique structure, which includes a boron atom integrated into a heterocyclic ring system. It has applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane typically involves the reaction of phenylboronic acid with N-butyldiethanolamine . The reaction is carried out under controlled conditions to ensure the formation of the desired boronic ester. The process involves heating the reactants in an appropriate solvent, such as toluene, and using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester into different boron-containing species.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of boron-containing derivatives.
Scientific Research Applications
6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane exerts its effects involves its ability to form stable complexes with other molecules. The boron atom in the compound can interact with various molecular targets, including enzymes and receptors, through coordination bonds. This interaction can modulate the activity of these targets and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane: This compound has a similar structure but with a methyl group instead of a butyl group.
Phenylboronic acid N-butyldiethanolamine ester: Another boronic ester with similar properties and applications.
Uniqueness
6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane is unique due to its specific structural features, which confer distinct reactivity and stability. Its butyl group provides different steric and electronic properties compared to similar compounds, making it suitable for specific applications in synthesis and catalysis.
Properties
IUPAC Name |
6-butyl-2-phenyl-1,3,6,2-dioxazaborocane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-2-3-9-16-10-12-17-15(18-13-11-16)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJLGTGASXIEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584896 | |
Record name | 6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84549-45-1 | |
Record name | 6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84549-45-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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